molecular formula C8H13NO B8693490 4-Methyl-1-hydroxycyclohexanecarbonitrile

4-Methyl-1-hydroxycyclohexanecarbonitrile

Cat. No. B8693490
M. Wt: 139.19 g/mol
InChI Key: ZZNWDVTYICRGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-hydroxycyclohexanecarbonitrile is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-hydroxy-4-methylcyclohexane-1-carbonitrile

InChI

InChI=1S/C8H13NO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-5H2,1H3

InChI Key

ZZNWDVTYICRGJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methylcyclohexanone (1.0 g, 8.9 mmol) was added to a stirred solution of water (8.9 mL) containing sodium metabisulfite (0.98 g, 5.2 mmol). The resulting mixture was allowed to stir at ambient temperature for 15-30 minutes before diethyl ether (8.9 mL) was added followed by potassium cyanide (0.91 g, 14 mmol). The biphasic mixture was stirred vigorously for at least 30 minutes before the layers were partitioned and the organic layer was washed with water, followed by brine. The organic layer was dried over anhydrous Na2SO4, filtered, and concentrated in vacuo (23° C. water bath) to afford 4-methyl-1-hydroxycyclohexanecarbonitrile as a crude residue, which was carried forward without further purification. The crude residue (0.50 g, 3.6 mmol) was combined with pyridine (18.3 mL, 226 mmol), and POCl3 (1.34 mL, 14.4 mmol) in a microwave vial and sealed. The reaction mixture was heated to reflux for 16 hours. The reaction mixture was then cooled to ambient temperature, diluted with diethyl ether, and washed with 2N aqueous HCl saturated with sodium chloride (3×). The organic layer was washed with brine, dried over anhydrous MgSO4, filtered, and concentrated in vacuo (23° C. water bath) to afford the title compound as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two
Quantity
0.91 g
Type
reactant
Reaction Step Three
Quantity
8.9 mL
Type
solvent
Reaction Step Four

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